molecular formula C17H18N2O4S B2821132 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-97-6

4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2821132
CAS RN: 1040696-97-6
M. Wt: 346.4
InChI Key: JEZRKQQYUXLFQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. The key precursor N- (1H-phenyl[d]imidazole-2-base) carbonyl hydrazine dicyanide (2) is prepared by diazotization of 2-amino phenylimidazole (1) with malononitrile in pyridine . Compound 2 reacts with various secondary amines in boiling ethanol to produce acrylonitriles . Further reactions with acetonitrile and other compounds lead to the formation of the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a furan ring, a phenyl group, a hexahydrothieno[3,4-b]pyrazin-2(1H)-one structure, and two oxygen atoms forming a 6,6-dioxide.


Chemical Reactions Analysis

This compound undergoes several chemical reactions during its synthesis. For instance, it reacts with sulfanilic acid to form N- (furan-2-ylmethyl)-2- (2- (N- (sulfanilic acid)acetyl)amino)acetic acid.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds with heterocyclic pyrazine between 9,10-dihydroacridine and dibenzofuran/dibenzothiophene moieties, such as PrFPhAc and PrTPhAc, have been synthesized for use in red phosphorescent OLEDs. These materials exhibit suitable thermal, photophysical, and electrochemical properties for efficient light emission, with significant external quantum efficiency, indicating their potential for display and lighting technologies (Liu et al., 2016).

Antimicrobial Activity

Novel chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including compounds with furan-2-yl groups, have shown promise in antimicrobial applications. These compounds exhibit varying degrees of biological activity against both gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity is influenced by the type of Schiff base moiety, highlighting the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Aromatic Sulfide Synthesis

A method for the Pd-catalyzed cross-coupling of aryl halides, alkyl halides, and Na2S2O3 to deliver aromatic thioethers has been developed, which includes furan among the heterocycles amenable to this protocol. This approach uses an environmentally friendly source of sulfur and highlights the potential for synthesizing aromatic sulfides without the need for thiols or thiophenols (Qiao et al., 2014).

Future Directions

The future directions for this compound could involve further exploration of its potential as a PI3K inhibitor for cancer treatment . Additionally, the synthesis pathway could be further optimized for better yield and purity.

properties

IUPAC Name

1-(furan-2-ylmethyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17-10-18(9-14-7-4-8-23-14)15-11-24(21,22)12-16(15)19(17)13-5-2-1-3-6-13/h1-8,15-16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRKQQYUXLFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

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